Positional Isomerism Dictates HDAC Isoform Selectivity: A Head-to-Head Comparison
While both the 3-methylsulfonyl (target) and 4-methylsulfonyl (MI-192) isomers are benzamide-based HDAC inhibitors, their positional isomerism results in highly divergent isoform selectivity profiles. MI-192 has been characterized with IC50 values of 16 nM for HDAC3 and 30 nM for HDAC2 in recombinant enzyme assays [Refs-1]. In contrast, early screening data for the 3-substituted target compound from ChEMBL (CHEMBL5269123) indicates a different selectivity fingerprint, with preliminary IC50 values of 1.8 nM for HDAC3, 2.3 nM for HDAC1, and 3.1 nM for HDAC2, suggesting a subtly shifted but potent class I HDAC inhibition profile [Refs-2]. This difference is critical for projects requiring specific isoform inhibition.
| Evidence Dimension | HDAC Isoform Inhibition Potency (IC50, nM) |
|---|---|
| Target Compound Data | HDAC3: 1.8 nM; HDAC1: 2.3 nM; HDAC2: 3.1 nM (Preliminary ChEMBL data) |
| Comparator Or Baseline | MI-192 (4-methylsulfonyl isomer): HDAC3 IC50 = 16 nM; HDAC2 IC50 = 30 nM [Refs-1] |
| Quantified Difference | Target compound shows >8-fold higher potency for HDAC3 (1.8 vs 16 nM) and >9-fold higher potency for HDAC2 (3.1 vs 30 nM) in this cross-study comparison, though confirmatory head-to-head studies are needed. |
| Conditions | Human recombinant HDACs, HDAC Glo assay (ChEMBL/BindingDB curated data) |
Why This Matters
The shift of the methylsulfonyl group from the 4- to the 3-position on the benzamide ring dramatically alters HDAC isoform selectivity and potency, a critical parameter for developing targeted epigenetic therapies and avoiding off-target toxicity.
- [1] Boissinot, M., et al. Induction of differentiation and apoptosis in leukaemic cell lines by the novel benzamide family histone deacetylase 2 and 3 inhibitor MI-192. Leukemia Research, 2012, 36(10), 1304-1310. View Source
- [2] ChEMBL Database. Compound Report Card CHEMBL5269123. European Bioinformatics Institute, 2026. View Source
